molecular formula C18H16FN5O2 B11488578 1-(4-fluorophenyl)-2-hydroxy-6-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

1-(4-fluorophenyl)-2-hydroxy-6-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11488578
M. Wt: 353.3 g/mol
InChI Key: PZGCJTRGNZUAOL-UHFFFAOYSA-N
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Description

1-(4-FLUOROPHENYL)-6-[(PYRIDIN-3-YL)METHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of diazino pyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group and a pyridinylmethyl group attached to a diazino pyrimidine core

Preparation Methods

The synthesis of 1-(4-FLUOROPHENYL)-6-[(PYRIDIN-3-YL)METHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Diazino Pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazino pyrimidine ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound and a suitable catalyst.

    Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group is attached via a nucleophilic substitution reaction, using a pyridine derivative and a suitable leaving group.

Industrial production methods may involve optimization of these steps to improve yield and scalability. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts.

Chemical Reactions Analysis

1-(4-FLUOROPHENYL)-6-[(PYRIDIN-3-YL)METHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

1-(4-FLUOROPHENYL)-6-[(PYRIDIN-3-YL)METHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: Researchers use the compound to study its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-6-[(PYRIDIN-3-YL)METHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes or receptors, thereby altering cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

1-(4-FLUOROPHENYL)-6-[(PYRIDIN-3-YL)METHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE can be compared with other similar compounds, such as:

    1-(4-CHLOROPHENYL)-6-[(PYRIDIN-3-YL)METHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.

    1-(4-METHOXYPHENYL)-6-[(PYRIDIN-3-YL)METHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE: The presence of a methoxy group can influence the compound’s reactivity and interactions with molecular targets.

The uniqueness of 1-(4-FLUOROPHENYL)-6-[(PYRIDIN-3-YL)METHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H16FN5O2

Molecular Weight

353.3 g/mol

IUPAC Name

1-(4-fluorophenyl)-6-(pyridin-3-ylmethyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C18H16FN5O2/c19-13-3-5-14(6-4-13)24-16-15(17(25)22-18(24)26)10-23(11-21-16)9-12-2-1-7-20-8-12/h1-8,21H,9-11H2,(H,22,25,26)

InChI Key

PZGCJTRGNZUAOL-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NCN1CC3=CN=CC=C3)N(C(=O)NC2=O)C4=CC=C(C=C4)F

Origin of Product

United States

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